N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C13H13N3O2S This compound is known for its unique structure, which includes a furan ring, a carboxylic acid group, and a hydrazide moiety
Preparation Methods
The synthesis of N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-furancarboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is then reacted with hydrazine to form the hydrazide. The final step involves the reaction of the hydrazide with phenylmethyl isothiocyanate under controlled conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives, expanding the compound’s utility in synthetic chemistry.
Scientific Research Applications
N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is being investigated for its use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic applications.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form covalent bonds with certain enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the furan ring and thioxomethyl group contribute to the compound’s ability to interact with various biological pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
When compared to similar compounds, N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide stands out due to its unique combination of functional groups. Similar compounds include:
2-Furancarboxylic acid hydrazide: Lacks the phenylmethyl and thioxomethyl groups, resulting in different chemical and biological properties.
2-Thiophenecarboxylic acid hydrazide: Contains a thiophene ring instead of a furan ring, leading to variations in reactivity and applications.
Benzylhydrazine derivatives: These compounds have a benzyl group attached to the hydrazine moiety, which can influence their biological activity and chemical behavior.
Properties
CAS No. |
63224-31-7 |
---|---|
Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
1-benzyl-3-(furan-2-carbonylamino)thiourea |
InChI |
InChI=1S/C13H13N3O2S/c17-12(11-7-4-8-18-11)15-16-13(19)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,19) |
InChI Key |
ZNESDGIEXZIHAU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(NNC(=O)C2=CC=CO2)S |
SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2 |
63224-31-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.